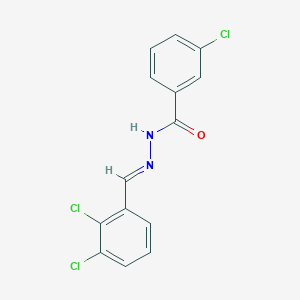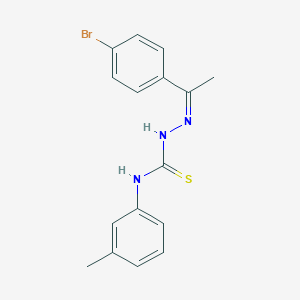![molecular formula C15H15N3S B323983 N~1~-(3-METHYLPHENYL)-2-[(E)-1-PHENYLMETHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B323983.png)
N~1~-(3-METHYLPHENYL)-2-[(E)-1-PHENYLMETHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(3-METHYLPHENYL)-2-[(E)-1-PHENYLMETHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE is an organic compound that belongs to the class of hydrazinecarbothioamides
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-METHYLPHENYL)-2-[(E)-1-PHENYLMETHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE typically involves the condensation reaction between benzaldehyde and N-(3-methylphenyl)hydrazinecarbothioamide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N~1~-(3-METHYLPHENYL)-2-[(E)-1-PHENYLMETHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N1-(3-METHYLPHENYL)-2-[(E)-1-PHENYLMETHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Studies may focus on its interaction with biological targets and its mechanism of action.
Medicine
In medicinal chemistry, N1-(3-METHYLPHENYL)-2-[(E)-1-PHENYLMETHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE could be explored as a lead compound for the development of new therapeutic agents. Its structural features may allow for the design of analogs with improved pharmacological properties.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its chemical reactivity and stability.
Mecanismo De Acción
The mechanism of action of N1-(3-METHYLPHENYL)-2-[(E)-1-PHENYLMETHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE would depend on its specific application. For example, if it exhibits antimicrobial activity, it may act by disrupting bacterial cell membranes or inhibiting essential enzymes. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- (2E)-2-benzylidene-N-phenylhydrazinecarbothioamide
- (2E)-2-benzylidene-N-(4-methylphenyl)hydrazinecarbothioamide
- (2E)-2-benzylidene-N-(3-chlorophenyl)hydrazinecarbothioamide
Uniqueness
N~1~-(3-METHYLPHENYL)-2-[(E)-1-PHENYLMETHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE is unique due to the presence of the 3-methylphenyl group, which may impart distinct chemical and biological properties compared to its analogs. This structural variation can influence its reactivity, stability, and interaction with biological targets.
Propiedades
Fórmula molecular |
C15H15N3S |
|---|---|
Peso molecular |
269.4 g/mol |
Nombre IUPAC |
1-[(E)-benzylideneamino]-3-(3-methylphenyl)thiourea |
InChI |
InChI=1S/C15H15N3S/c1-12-6-5-9-14(10-12)17-15(19)18-16-11-13-7-3-2-4-8-13/h2-11H,1H3,(H2,17,18,19)/b16-11+ |
Clave InChI |
ZXGZWDPZUQIJNM-LFIBNONCSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=S)NN=CC2=CC=CC=C2 |
SMILES isomérico |
CC1=CC(=CC=C1)NC(=S)N/N=C/C2=CC=CC=C2 |
SMILES canónico |
CC1=CC(=CC=C1)NC(=S)NN=CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-hydroxy-N'-[(Z)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B323903.png)
![4-hydroxy-N'-[4-(methylthio)benzylidene]benzohydrazide](/img/structure/B323904.png)

![N'-[3-(benzyloxy)benzylidene]-4-nitrobenzohydrazide](/img/structure/B323906.png)


![N'-[1-(3-aminophenyl)ethylidene]-4-methylbenzohydrazide](/img/structure/B323913.png)
![2-methyl-N-[4-[4-[(2-methylbenzoyl)amino]phenoxy]phenyl]benzamide](/img/structure/B323914.png)

![N-[4-(9-{4-[(anilinocarbothioyl)amino]phenyl}-9H-fluoren-9-yl)phenyl]-N'-phenylthiourea](/img/structure/B323917.png)
![N-[(2-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B323921.png)
![2-METHYL-N-[(PHENYLCARBAMOTHIOYL)AMINO]BENZAMIDE](/img/structure/B323923.png)

